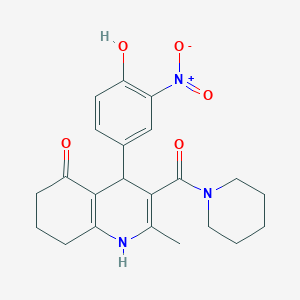![molecular formula C19H21ClN2O B4072385 N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide](/img/structure/B4072385.png)
N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide
Descripción general
Descripción
N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide, also known as PNU-74654, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of molecules known as small molecule inhibitors, which are designed to target specific proteins or enzymes involved in cancer cell growth and proliferation.
Mecanismo De Acción
N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide inhibits the activity of PLK1 by binding to the protein's active site, preventing it from phosphorylating its substrate proteins. This leads to a disruption of the normal cell cycle and ultimately induces cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide in lab experiments is its specificity for PLK1, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
Future research on N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide could focus on improving its potency and selectivity for PLK1, as well as exploring its potential use in combination with other cancer therapies. Additionally, further studies could investigate the potential use of this compound in other diseases or conditions beyond cancer.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-{[methyl(2-methylprop-2-en-1-yl)amino]methyl}benzamide has been extensively studied for its potential use in cancer treatment. Specifically, this compound has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. Inhibition of PLK1 activity has been shown to induce cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-[[methyl(2-methylprop-2-enyl)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14(2)12-22(3)13-15-8-10-16(11-9-15)19(23)21-18-7-5-4-6-17(18)20/h4-11H,1,12-13H2,2-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSCZBBRMVRGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(C)CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B4072303.png)
![1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4072323.png)
![(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
![N~1~-(2,6-diethylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4072331.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)

![ethyl 4-[({4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4072345.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4072348.png)
![2-[(2-aminoethyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4072351.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072353.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-ethyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B4072357.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4072363.png)
![N-[4-(acetylamino)phenyl]-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B4072369.png)
![2-[(4-methylbenzyl)thio]-N-propylacetamide](/img/structure/B4072387.png)